((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid
Description
Properties
CAS No. |
19401-26-4 |
|---|---|
Molecular Formula |
C6H9BiO6S3 |
Molecular Weight |
482.3 g/mol |
IUPAC Name |
2-[bis(carboxymethylsulfanyl)bismuthanylsulfanyl]acetic acid |
InChI |
InChI=1S/3C2H4O2S.Bi/c3*3-2(4)1-5;/h3*5H,1H2,(H,3,4);/q;;;+3/p-3 |
InChI Key |
ZZZOTEFWAQZZOL-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)O)S[Bi](SCC(=O)O)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Bismuth salts (e.g., bismuth nitrate or bismuth chloride)
- Carboxymethyl thiol precursors such as thioglycolic acid (mercaptoacetic acid)
- Sulfur nucleophiles (e.g., sodium hydrosulfide)
- Activating agents like oxalyl chloride or N-hydroxysuccinimide for acid activation
Stepwise Preparation
Reaction Scheme Summary
- The carboxymethyl thiol groups are first converted into reactive intermediates (acid chlorides or NHS esters).
- These intermediates react with sulfur nucleophiles to form thiocarboxylic acid groups.
- The thiol groups coordinate with bismuth ions, forming the bismuth-thiolate complex characteristic of ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid.
Analytical Data and Characterization
The compound’s structure is confirmed by:
- Molecular formula: C6H9BiO6S3
- SMILES: C(C(=O)O)SBiSCC(=O)O
- InChIKey: ZZZOTEFWAQZZOL-UHFFFAOYSA-K
Predicted collision cross sections (CCS) for various adducts provide insight into molecular size and shape, useful for mass spectrometry analysis:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 482.94380 | 185.8 |
| [M+Na]+ | 504.92574 | 187.7 |
| [M+NH4]+ | 499.97034 | 188.6 |
| [M+K]+ | 520.89968 | 181.1 |
| [M-H]- | 480.92924 | 180.0 |
| [M+Na-2H]- | 502.91119 | 180.2 |
| [M]+ | 481.93597 | 184.9 |
| [M]- | 481.93707 | 184.9 |
These data assist in confirming the identity and purity of the synthesized compound.
Research Findings and Optimization Notes
- The use of N-hydroxysuccinimide esters as intermediates significantly improves the yield and purity of thiocarboxylic acid derivatives, including complex bismuth-thiolate compounds.
- Sodium hydrosulfide is an effective sulfur source for converting activated carboxylic acids to thioacids under mild conditions, avoiding harsh reagents and high temperatures.
- Coordination chemistry of bismuth with thiol groups is sensitive to pH and solvent conditions; maintaining slightly acidic to neutral pH favors stable complex formation.
- Alternative sulfurization methods such as Lawesson’s reagent or microwave-assisted synthesis may be less suitable for bismuth complexes due to potential side reactions and lower selectivity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Acid chloride + NaSH | Oxalyl chloride, NaSH, mild temp | High yield, straightforward | Requires handling acid chlorides |
| NHS ester + NaSH | N-hydroxysuccinimide, NaSH, room temp | Very high yield, mild conditions | Additional step for NHS ester prep |
| Lawesson’s reagent | Lawesson’s reagent, microwave heating | Direct sulfurization | Lower selectivity, side reactions |
| Thioanhydride + amine | Thioacetic acid, acid chloride, amine | Rapid, high yield | Limited to fatty thioacids |
| Direct bismuth coordination | Bismuth salts + thiol precursors | Forms target complex | Requires careful pH and solvent control |
Chemical Reactions Analysis
Types of Reactions: ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides and other oxidation products.
Reduction: Reduction reactions can convert the bismuth center to a lower oxidation state.
Substitution: The carboxymethyl and thio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products: The major products formed from these reactions include bismuth oxides, reduced bismuth species, and substituted derivatives of ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of bismuth compounds, including ((bis((carboxymethyl)thio)bismuthino)thio)acetic acid. Research indicates that bismuth(III) complexes exhibit significant antibacterial activity against various bacterial strains. For instance, studies involving synthesized bismuth(III) compounds demonstrated enhanced antibacterial effects compared to their free ligands against both Gram-positive and Gram-negative bacteria .
Key Findings:
- Bismuth compounds showed higher efficacy against Staphylococcus aureus and Escherichia coli .
- The synthesized compounds exhibited activity levels surpassing traditional antibiotics like Gentamicin.
Anticancer Potential
Bismuth-containing compounds are also being investigated for their anticancer properties. The unique coordination chemistry of bismuth allows for the design of compounds that can target cancer cells more effectively. Research has shown that certain bismuth complexes can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .
Case Studies:
- A study synthesized several bismuth(III) complexes with thioamide ligands, demonstrating their ability to inhibit cancer cell proliferation significantly.
- Another investigation revealed that these compounds could modulate cellular pathways involved in cancer progression, suggesting a multifaceted approach to treatment.
Coordination Chemistry
The coordination chemistry of ((bis((carboxymethyl)thio)bismuthino)thio)acetic acid is noteworthy due to its multiple donor atoms (sulfur and oxygen). This characteristic allows it to form various coordination geometries with metal ions, enhancing its biological activity. Researchers are exploring these properties to develop new therapeutic agents that leverage the chelation effects seen in metal-ligand interactions .
Mechanism of Action
The mechanism of action of ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid involves its interaction with biological molecules, particularly proteins and enzymes. The bismuth center can coordinate with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thioacetic acid derivatives and organometallic complexes. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Comparative Analysis of ((Bis((carboxymethyl)thio)bismuthino)thio)acetic Acid and Analogues
Key Findings:
Structural Uniqueness: The bismuth compound’s metal center differentiates it from purely organic analogues like methylenebis(thioacetic acid) or quinoline derivatives.
Toxicity Profile: While direct toxicity data for the bismuth compound are unavailable, organobismuth complexes are generally less toxic than tin or lead analogues (e.g., organotin compounds in ). Sodium salts of thioacetic acids (e.g., QAC-5 in ) exhibit higher toxicity due to increased bioavailability, suggesting that the neutral form of the bismuth compound may be safer .
Functional Versatility: Unlike 2-((quinolin-4-yl)thio)acetic acid derivatives, which are specialized for plant growth stimulation, the bismuth compound’s sulfur-rich structure may support applications in materials science (e.g., heavy metal sequestration) or medicine (e.g., antimicrobial agents) .
Synthetic Complexity: The synthesis of the bismuth compound likely requires precise control over thiol-bismuth coordination, contrasting with simpler amide couplings used for triazinoindole derivatives () or esterifications for trithiocarbonates ().
Biological Activity
((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid , a bismuth-containing compound, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The compound is synthesized through a multi-step process that involves the reaction of bismuth salts with carboxymethyl thio derivatives. Its structure includes multiple functional groups that are crucial for its biological activity, particularly its ability to coordinate with metal ions, which significantly influences its pharmacological properties.
- Metal Ion Coordination : The compound can form complexes with various metal ions, which is essential for its biological activity. Studies have shown that coordination with Cu(II) enhances cytotoxic effects, while Zn(II) complexes exhibit lower toxicity levels .
- Antiproliferative Effects : In vitro studies indicate that ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid demonstrates significant antiproliferative activity against various cancer cell lines. The growth inhibition rates observed were between 40% and 45% in treated cancer cells .
- Cell Line Studies : Research has focused on normal (Hs27) and cancer (U937) cell lines, revealing a GI50 value of approximately 46.5 μg/mL for the compound against U937 cells after 72 hours of treatment .
In Vitro Studies
- Study on Anticancer Properties : A study evaluated the cytotoxicity of ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid against U937 cells. The results indicated a dose-dependent reduction in cell viability, highlighting the potential of this compound as an anticancer agent.
- Metal Complexes Impact : The formation of metal complexes was studied to understand their influence on biological activity. The Cu(II) complex exhibited enhanced cytotoxicity compared to the free ligand, suggesting that metal coordination plays a critical role in enhancing the biological effects of the compound .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉BiO₆S₃ |
| Molecular Weight | 293.18 g/mol |
| GI50 (U937 Cell Line) | 46.5 ± 4.94 μg/mL |
| Growth Inhibition (%) | 40-45% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid and its derivatives?
- Methodological Answer : Synthesis typically involves reacting bismuth precursors with thioacetic acid derivatives under controlled pH and temperature. For example, analogous compounds like 2-((quinolin-4-yl)thio)acetic acid derivatives are synthesized by reacting 4-chloroquinoline with thioglycolic acid, followed by neutralization with sodium hydroxide to improve water solubility . Key steps include:
- Step 1 : Thiolation of the bismuth core using mercaptoacetic acid.
- Step 2 : Purification via recrystallization or column chromatography.
- Step 3 : Characterization via NMR, FT-IR, and elemental analysis to confirm structural integrity.
Q. How can researchers optimize the solubility and stability of ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid in aqueous media?
- Methodological Answer : Solubility can be enhanced by forming sodium salts, as seen in structurally related compounds like sodium 2-((quinolin-4-yl)thio)acetate . Stability studies should include:
- pH-dependent assays : Measure log D (distribution coefficient) at physiological pH (7.4) to assess partitioning between aqueous and lipid phases .
- Thermal stability : Conduct differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., melting points reported for similar thioacetic acids range from 130–132°C) .
Advanced Research Questions
Q. What experimental models are suitable for evaluating the bioactivity and toxicity of ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid?
- Methodological Answer :
- In vitro models : Use Paulownia clone explants to assess rhizogenesis stimulation, a method validated for thioacetic acid derivatives .
- Toxicity screening : Employ sperm motility assays (e.g., progressive motility reduction by 15–20% indicates moderate toxicity) and computational tools like Lipinski’s "rule of five" to predict bioavailability and toxicity .
- Data interpretation : Correlate substituent effects (e.g., alkoxy groups reduce toxicity) with bioactivity using chemometric analysis .
Q. How can computational chemistry resolve contradictions in structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Quantum chemical calculations : Calculate log P (lipophilicity) and molecular electrostatic potential (MEP) to predict membrane permeability and binding affinity .
- Molecular docking : Simulate interactions with biological targets (e.g., plant growth receptors) to prioritize derivatives for synthesis.
- Case study : Derivatives with alkoxy substituents (-OCH₃) showed 12–20% lower toxicity in sperm motility assays, aligning with predicted log D values .
Data Analysis & Experimental Design
Q. What strategies mitigate variability in biological assays involving this compound?
- Methodological Answer :
- Replicates : Use triplicate measurements in rhizogenesis assays to account for explant variability .
- Controls : Include intact (untreated) and reference compounds (e.g., QAC-5 sodium salt) for baseline comparison .
- Statistical tools : Apply ANOVA with post-hoc Tukey tests to validate significance (p < 0.05) in toxicity data.
Q. How should researchers address discrepancies between computational toxicity predictions and experimental results?
- Methodological Answer :
- Re-evaluate descriptors : Adjust computational models to include steric/electronic effects of substituents (e.g., metal radicals increase toxicity despite favorable log P) .
- Validate with in vitro data : Compare predicted IC₅₀ values with experimental EC₅₀ from dose-response curves.
Physicochemical Characterization
Q. What analytical techniques are critical for characterizing ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
